molecular formula C24H21FN2 B14924997 1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Katalognummer: B14924997
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: XULUVCNJLMLULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with fluorophenyl and methylphenyl groups

Vorbereitungsmethoden

The synthesis of 1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Reaction conditions: These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure high yields and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound shares a similar aromatic substitution pattern but has different substituents and a different core structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C24H21FN2

Molekulargewicht

356.4 g/mol

IUPAC-Name

1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H21FN2/c1-16-7-4-9-19(13-16)23-18(3)24(20-10-5-8-17(2)14-20)27(26-23)22-12-6-11-21(25)15-22/h4-15H,1-3H3

InChI-Schlüssel

XULUVCNJLMLULO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=CC(=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.